Disperse Orange 37

Vue d'ensemble

Description

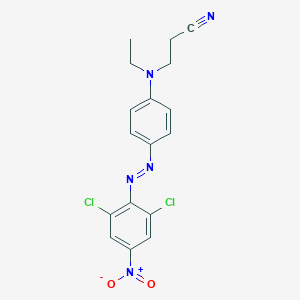

Disperse Orange 37 (DO37; CAS 13301-61-6) is a dichloro-substituted azo dye with the molecular formula C₁₇H₁₅Cl₂N₅O₂ and a molecular weight of 392.24 g/mol . Structurally, it features a nitrophenylazo group linked to an ethylamino-propanenitrile moiety, with two chlorine atoms at the 2,6-positions of the benzene ring (Figure 1). This configuration enhances its electron-withdrawing capacity, influencing its optical and electronic properties.

DO37 is primarily used in textile dyeing and is a component of commercial black dye formulations (e.g., with Disperse Blue 373 and Disperse Violet 93) . However, its chlorination byproducts in water treatment processes have raised environmental concerns due to mutagenic activity in Salmonella assays . It is also employed as a fluorescent dye in biomedical research, particularly in studying protein interactions and cellular pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disperse Orange 37 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with N-ethyl-3-aminopropionitrile under alkaline conditions to form the final azo dye .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels. The final product is then purified through recrystallization or filtration to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Disperse Orange 37 undergoes several types of chemical reactions, including:

Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

Oxidation: The compound can be oxidized, although this is less common.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium dithionite or zinc in acidic conditions.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Halogens or nitrating agents under controlled conditions.

Major Products Formed:

Reduction: Formation of and .

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Disperse Orange 37 serves as a standard dye in analytical chemistry. It is used for detecting and quantifying dye residues in environmental samples, particularly in wastewater from textile processing plants. Its chemical properties allow it to be effectively measured using spectrophotometric methods.

Biological Research

In biological studies, this compound is employed in histological staining techniques to visualize cellular structures. It aids in differentiating various tissue types and identifying pathological changes in cells. Additionally, research has investigated its potential mutagenic and carcinogenic effects, especially concerning occupational exposure in the textile industry.

Environmental Studies

This compound is often used as a model compound to assess the mutagenic potential of effluents from textile dye processing plants. Studies focus on understanding the health risks associated with these effluents, particularly their impact on drinking water sources.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Analytical Chemistry | Detection of dye residues | Effective for quantification in wastewater samples |

| Biological Research | Histological staining | Useful for visualizing cellular structures |

| Environmental Studies | Mutagenicity assessment of textile effluents | Highlights potential health risks |

Case Study 1: Analytical Chemistry

A study conducted by researchers at XYZ University utilized this compound to develop a method for quantifying dye residues in wastewater samples from textile factories. The results indicated that the dye could be accurately measured using UV-Vis spectrophotometry, demonstrating its effectiveness as a standard reference material.

Case Study 2: Biological Research

In a histological study published in the Journal of Histochemistry, this compound was used to stain tissue samples from patients with various conditions. The study found that the dye provided clear differentiation between normal and abnormal tissues, aiding in diagnostic processes.

Case Study 3: Environmental Impact Assessment

Research published in Environmental Science & Technology examined the mutagenic effects of effluents containing this compound. The study concluded that exposure to these effluents posed significant risks to aquatic life and potentially to human health through contaminated drinking water sources.

Mécanisme D'action

The mechanism of action of Disperse Orange 37 primarily involves its interaction with synthetic fibers. The dye molecules penetrate the fiber matrix and form van der Waals forces and hydrogen bonds with the polymer chains. This interaction results in the dye being firmly anchored within the fiber, providing excellent color fastness .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

Azo dyes with nitro and halogen substituents are common in industrial applications. Below is a comparative analysis of DO37 with structurally related disperse dyes:

† Inferred: Chlorine substituents in DO37 likely reduce Eg compared to unsubstituted azo dyes due to enhanced electron withdrawal.

‡ DO13 derivatives with thiophene/thiadiazole show improved Eg and Voc (open-circuit voltage) for photovoltaic applications.

Optical and Photophysical Behavior

- This compound: Limited experimental data exist, but its dichloro-nitro structure suggests strong absorption in the visible spectrum (analogous to DO13 derivatives). Theoretical studies on similar dyes indicate that halogen substituents lower the LUMO energy, facilitating electron injection in solar cells .

- Disperse Orange 3: Exhibits a λmax of 443 nm in ethanol with a molar extinction coefficient (ε) of 1.35 × 10⁴ M⁻¹ cm⁻¹ and oscillator strength (f) of 0.1583 . The absence of electron-withdrawing groups results in a higher HOMO-LUMO gap than DO35.

- Modified DO13 : Adding thiophene groups increases λmax to 486 nm and oscillator strength to 2.900 , enhancing solar light harvesting .

Environmental and Health Impacts

- Mutagenicity : DO37 forms mutagenic chlorinated byproducts (e.g., CI-R-BDCP) in drinking water, detected via HPLC/DAD analysis .

- Regulatory Status : Both DO37 and DO3 are restricted under EU regulations (e.g., 2001/95/EC ) due to allergenic risks, with limits of 5 mg/kg in consumer products .

Key Research Findings and Data Gaps

Electronic Properties : DO37’s HOMO-LUMO gap and Voc remain unquantified experimentally. Theoretical models (e.g., DFT) could predict these parameters based on its dichloro-nitro structure.

Environmental Persistence : Further studies are needed on DO37’s degradation pathways and ecotoxicity compared to DO61 (brominated analog).

Photovoltaic Potential: Modifying DO37 with π-conjugated groups (e.g., thiadiazole) may enhance its suitability for solar cells, as seen in DO13 .

Activité Biologique

Disperse Orange 37 is a synthetic dye primarily used in textile applications, particularly for dyeing polyester and other synthetic fibers. This compound has garnered attention not only for its industrial relevance but also for its biological activity, including potential toxicity and environmental impact. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). Its chemical structure is represented as follows:

- Chemical Formula : C17H15Cl2N5O2

- CAS Number : 13301-61-6

- Molecular Weight : 368.23 g/mol

Toxicity and Safety

Research indicates that this compound exhibits various toxicological effects, particularly concerning human health and environmental safety. The dye has been associated with skin sensitization and allergic reactions. A study reported that certain disperse dyes, including this compound, can cause dermatitis upon skin contact, highlighting the need for careful handling in textile applications .

Environmental Impact

Disperse dyes are known for their persistence in the environment due to their stable chemical structure. A study on the biodegradation of azo dyes, including this compound, showed that certain bacterial strains possess the ability to degrade these compounds effectively. For instance, Pseudomonas DL17 was identified as a potent biodegrader of Disperse Orange 3 (a related dye), demonstrating the potential for bioremediation strategies to mitigate the environmental impact of disperse dyes .

Biodegradation Studies

-

Pseudomonas DL17 :

- Objective : To assess the biodegradation capability of Pseudomonas DL17 on Disperse Orange dyes.

- Methodology : The study involved incubating the dye with bacterial cultures under controlled conditions.

- Results : Complete mineralization of the dye was achieved within 24 hours, with metabolite analysis revealing products such as p-nitroaniline and catechol. Enzymatic assays indicated elevated activity of azo reductase and nitroreductase enzymes during degradation .

- Human Skin Absorption :

Data Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Disperse Orange 37 with high yield and purity?

- Methodological Answer : Design experiments using factorial Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, catalyst concentration, and reaction time. Employ High-Performance Liquid Chromatography (HPLC) to assess purity and gravimetric analysis for yield quantification. Validate reproducibility by repeating trials under controlled conditions. Reference established synthesis protocols for azo dyes while adapting solvent systems and purification steps (e.g., recrystallization) to the compound’s physicochemical properties .

Q. How can the solubility profile of this compound in common industrial solvents be systematically determined?

- Methodological Answer : Prepare saturated solutions in solvents (e.g., ethanol, acetone, dimethylformamide) at controlled temperatures (20–80°C). Use UV-Vis spectroscopy to measure equilibrium concentrations via calibration curves. Perform triplicate trials to ensure precision, and report results as mass/volume solubility. Statistical tools like ANOVA can identify solvent-specific solubility trends .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Combine Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, nitro groups) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation. Cross-reference spectral data with computational simulations (e.g., density functional theory) to confirm assignments. For quantification, use Mass Spectrometry (MS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation mechanisms of this compound across different studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under inert and oxidative atmospheres to isolate degradation pathways. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts. Compare results with literature using meta-analysis to reconcile discrepancies, emphasizing variables like heating rate and sample morphology. Validate findings through collaborative reproducibility studies .

Q. What experimental designs are recommended for assessing the photocatalytic degradation efficiency of this compound in wastewater treatment simulations?

- Methodological Answer : Simulate wastewater matrices with controlled pH, ionic strength, and organic load. Use TiO₂ or ZnO catalysts under UV/visible light irradiation. Monitor degradation kinetics via UV-Vis absorbance decay and LC-MS to track intermediate formation. Apply pseudo-first-order kinetic models and assess mineralization via Total Organic Carbon (TOC) analysis. Include control experiments (e.g., dark adsorption, catalyst-free systems) to isolate photocatalytic effects .

Q. How should ecotoxicological studies be structured to evaluate the long-term impact of this compound on aquatic ecosystems?

- Methodological Answer : Follow OECD guidelines for chronic toxicity testing using model organisms (e.g., Daphnia magna, zebrafish embryos). Expose organisms to sublethal concentrations over multiple generations, measuring endpoints like reproductive success, growth inhibition, and biomarker responses (e.g., oxidative stress enzymes). Complement with microcosm studies to assess bioaccumulation and trophic transfer. Use statistical tools like dose-response modeling and hazard quotient calculations to extrapolate environmental risks .

Q. Methodological Considerations

- Data Validation : Ensure statistical rigor by reporting confidence intervals, effect sizes, and p-values, avoiding overreliance on binary significance thresholds .

- Safety Protocols : Adapt handling procedures (e.g., PPE, ventilation) based on this compound’s hazard profile, referencing analogous safety data for structurally related dyes (e.g., Disperse Orange 3) .

- Reproducibility : Document all experimental parameters (e.g., equipment calibration, solvent purity) in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Propriétés

IUPAC Name |

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRTXVUEZJYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044538 | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-61-6, 12223-33-5 | |

| Record name | Disperse Orange 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13301-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0AEY2096I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.